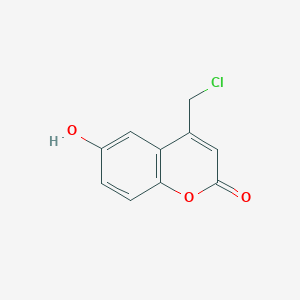

4-(chloromethyl)-6-hydroxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

4-(chloromethyl)-6-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c11-5-6-3-10(13)14-9-2-1-7(12)4-8(6)9/h1-4,12H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJIFHRBMQMSMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CC(=O)O2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-6-hydroxy-2H-chromen-2-one typically involves the chloromethylation of 6-hydroxy-2H-chromen-2-one. One common method is the Blanc reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride, to introduce the chloromethyl group . The reaction is carried out under controlled conditions to ensure the selective chloromethylation at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-6-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone.

Reduction: The chloromethyl group can be reduced to a methyl group.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.

Major Products

Oxidation: 4-(chloromethyl)-6-oxo-2H-chromen-2-one.

Reduction: 4-methyl-6-hydroxy-2H-chromen-2-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Intermediate in Synthesis : This compound is utilized as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical modifications, including oxidation and reduction reactions, leading to derivatives with distinct properties.

2. Biology

- Bioactive Compound : Research indicates that 4-(chloromethyl)-6-hydroxy-2H-chromen-2-one exhibits antimicrobial and antioxidant properties. Its biological activity is attributed to its ability to interact with various molecular targets, modulating enzyme activities and receptor binding .

3. Medicine

- Therapeutic Potential : The compound is being investigated for its anti-inflammatory and anticancer activities. Studies have shown that it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function, demonstrating significant cytotoxic effects in various cancer cell lines .

4. Industry

- Dyes and Fragrances : Beyond its biological applications, this compound is also utilized in the development of dyes and fragrances due to its structural properties that allow for color stability and scent retention.

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits effectiveness against various pathogens through enzyme inhibition. |

| Anticancer | Induces apoptosis in cancer cells; activates caspases leading to cell death. |

| Anti-inflammatory | Potential therapeutic effects in reducing inflammation through cytokine modulation. |

Anticancer Activity

A study demonstrated that this compound induces apoptosis in human cancer cell lines through mitochondrial pathways. The compound was shown to activate caspases with an IC50 value indicating significant potency against certain cancer types.

Antimicrobial Efficacy

Research has indicated that this compound possesses antimicrobial properties, effectively inhibiting the growth of various bacterial strains. Its mechanism involves the disruption of bacterial cell membranes, leading to cell lysis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal how different substituents on the chromenone ring influence biological activity:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Chlorine and hydroxyl substitutions | Anticancer, antimicrobial |

| 6-Chloro-4-(chloromethyl)-7-hydroxychromen-2-one | Hydroxy group enhances solubility | Increased reactivity |

| 6-Chloro-4-(chloromethyl)coumarin | Lacks ethyl group | Different biological profile |

The introduction of halogen groups at specific positions has been shown to enhance activity against certain pathogens and cancer cell lines.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-6-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, affecting enzyme activity and receptor binding. The chloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Physicochemical Properties

- Polarity and Solubility: The hydroxyl group at C6 increases hydrophilicity compared to non-hydroxylated analogs (e.g., 4-phenyl derivatives in ). Chlorine and chloromethyl groups enhance lipophilicity, affecting membrane permeability .

- Reactivity : The chloromethyl group enables nucleophilic substitution reactions, making the compound a versatile intermediate. For example, it can undergo alkylation with amines or thiols to generate libraries of derivatives .

Biological Activity

4-(Chloromethyl)-6-hydroxy-2H-chromen-2-one, also known as a coumarin derivative, has garnered attention due to its diverse biological activities. This compound exhibits potential in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the coumarin family, characterized by a benzopyrone structure. The presence of the chloromethyl group at position 4 and a hydroxyl group at position 6 significantly influences its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of coumarin derivatives, including this compound. Research indicates that this compound exhibits activity against various Gram-positive and Gram-negative bacteria as well as fungi.

- Minimum Inhibitory Concentration (MIC) : The MIC values for several coumarin derivatives have been reported, with some exhibiting potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. For instance, derivatives with electron-donating groups like methyl showed better potency than those with electron-withdrawing groups like chloro .

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | 1 - 4 |

| Other Coumarin Derivatives | E. coli | 7.23 - 11.7 |

Antioxidant Activity

Coumarins are known for their antioxidant properties. Studies suggest that this compound may scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing various diseases linked to oxidative damage.

Anti-inflammatory Activity

The anti-inflammatory properties of coumarins have been well-documented. Compounds similar to this compound have shown effectiveness in inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6, which are pivotal in inflammatory responses .

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential enzymatic processes.

- Antioxidant Mechanism : It acts by donating electrons to free radicals, thus neutralizing them.

- Anti-inflammatory Mechanism : The inhibition of NF-kB signaling pathways contributes to reduced inflammation.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various coumarin derivatives, including this compound, against resistant bacterial strains. Results indicated that this compound exhibited significant antibacterial activity with an MIC comparable to standard antibiotics .

Study on Anti-inflammatory Effects

Another research project focused on the anti-inflammatory effects of coumarins in vitro. The results demonstrated that compounds with similar structures could effectively reduce inflammation markers in cultured human cells .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications at specific positions on the coumarin ring can enhance biological activity:

- Chloro Substitution : The presence of a chloro group at position 4 increases antimicrobial efficacy.

- Hydroxyl Group : The hydroxyl group at position 6 is essential for antioxidant activity.

Q & A

Q. What are the optimized synthetic routes for 4-(chloromethyl)-6-hydroxy-2H-chromen-2-one, and how can reaction conditions be tailored to improve yield?

The compound can be synthesized via a modified Pechmann condensation. A typical procedure involves reacting malonic acid with substituted phenols in the presence of phosphorus oxychloride (POCl₃) and zinc chloride (ZnCl₂) as a catalyst. Key steps include:

- Step 1 : Dissolving phenol derivatives in POCl₃ under anhydrous conditions.

- Step 2 : Adding malonic acid and ZnCl₂, followed by refluxing at 80–90°C for 6–8 hours.

- Step 3 : Quenching the reaction with ice-water and purifying via recrystallization (ethanol/water) .

To improve yield, variations in molar ratios (e.g., 1:1.2 phenol-to-malonic acid) and controlled temperature gradients during reflux are critical.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Q. How can researchers address solubility challenges during purification?

Due to moderate solubility in polar solvents, gradient recrystallization using ethanol/water (7:3 v/v) or dimethyl sulfoxide (DMSO)/hexane is recommended. For chromatographic purification, silica gel columns with ethyl acetate/hexane (3:7) as the mobile phase effectively separate impurities .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities, such as disorder in the chloromethyl group?

- Data Collection : Use high-resolution single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Refinement : Employ SHELXL for least-squares refinement, applying restraints to the chloromethyl group’s isotropic displacement parameters (Ueq). For severe disorder, split the site occupancy factor (SOF) between two positions .

- Validation : Use PLATON to check for missed symmetry and ADDSYM to detect twinning .

Q. How can hydrogen-bonding patterns influence the compound’s supramolecular assembly, and what analytical tools are used to study these interactions?

The hydroxyl (-OH) and carbonyl groups participate in intermolecular hydrogen bonds, forming dimeric or chain-like networks.

Q. What methodologies are available for functionalizing the chloromethyl group to study structure-activity relationships (SAR)?

- Nucleophilic Substitution : React with amines (e.g., piperidine) in DMF at 60°C to replace Cl with NR₂.

- Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with arylboronic acids (e.g., 4-methylphenyl) in THF/H₂O (3:1) .

Monitor reaction progress via TLC (ethyl acetate/hexane) and characterize products using HRMS and 2D NMR (COSY, HSQC).

Q. How can discrepancies in reported melting points or spectral data be resolved?

- Reproducibility : Standardize drying conditions (e.g., vacuum desiccation for 24 hours) to remove solvent traces affecting melting points.

- Data Harmonization : Cross-validate with computational tools like Gaussian for optimized geometries and NMR chemical shift prediction (e.g., GIAO method) .

Methodological Best Practices

Q. What protocols ensure accurate refinement of crystallographic data for derivatives with complex substituents?

Q. How can researchers optimize HPLC conditions for analyzing degradation products?

- Column : C18 (250 × 4.6 mm, 5 µm).

- Mobile Phase : Acetonitrile/0.1% formic acid (55:45) at 1.0 mL/min.

- Detection : UV at 280 nm (chromen-2-one absorbance) with MS/MS for fragment identification .

Tables

Table 1 : Key Spectral Data for this compound

| Technique | Key Peaks/Markers | Reference |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ 6.25 (s, 1H, C3-H), δ 4.62 (t, 2H, CH₂Cl) | |

| IR (KBr) | 1720 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl) | |

| HRMS (ESI+) | [M+H]⁺ = 213.0324 (calc. 213.0326) |

Table 2 : Common Crystallographic Parameters

| Parameter | Value (Example) | Software/Tool |

|---|---|---|

| Space Group | P2₁/c | SHELXS |

| R Factor | < 0.05 | SHELXL |

| H-bond Distance | 2.78 Å (O–H···O) | Mercury |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.